molecular formula C20H34O2 B071133 Ethyl ximenynate CAS No. 159534-89-1

Ethyl ximenynate

Cat. No. B071133
M. Wt: 306.5 g/mol
InChI Key: AVULRCDYZOWVKE-MDZDMXLPSA-N
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Description

Synthesis Analysis

The synthesis of organic compounds like ethyl ximenynate often involves catalytic processes or reaction mechanisms derived from both fossil fuels and biomass-based resources. For instance, the synthesis of ethylene glycol, an important organic compound, demonstrates the variety of chemical systems explored for organic compound synthesis, including catalytic and non-catalytic methods, highlighting the complexity and versatility in the synthesis of compounds like ethyl ximenynate (Yue et al., 2012).

Molecular Structure Analysis

Understanding the molecular structure of organic compounds is crucial for determining their properties and applications. For example, the molecular structure of ethylene has been extensively studied, revealing specific internuclear distances and angles that define its geometry (Bartell & Bonham, 1959). Such detailed structural analysis is essential for compounds like ethyl ximenynate to understand their behavior and potential chemical reactions.

Chemical Reactions and Properties

Chemical reactions involving organic compounds can range from polymerization reactions, as seen in solid ethylene (Chelazzi et al., 2005), to carbon-carbon bond-forming reactions which are fundamental in organic synthesis (Saini, Stokes, & Sigman, 2013). These reactions are indicative of the types of chemical transformations that ethyl ximenynate may undergo, influencing its properties and applications.

Physical Properties Analysis

The physical properties of organic compounds like ethyl ximenynate, such as solubility, phase behavior, and thermal properties, are influenced by their molecular structure. The crystallization behavior of random ethylene-1-alkene copolymers, for instance, provides insights into how molecular mass, co-unit content, and chemical type impact the physical properties of organic compounds (Alamo & Mandelkern, 1994).

Chemical Properties Analysis

The chemical properties of ethyl ximenynate, such as reactivity, stability, and interactions with other molecules, can be inferred from studies on similar compounds. For example, the study of ethyl lactate, a green solvent, provides valuable information on the microscopic structure, intermolecular interactions, and phase equilibria of organic compounds, which are essential for understanding the chemical behavior of ethyl ximenynate (Aparicio & Alcalde, 2009).

Scientific Research Applications

  • Cosmetic Treatment for the Periocular Area : A study evaluated the efficacy and tolerability of a cosmetic treatment containing ethyl ximenynate for preventing dark circles and skin aging blemishes around the eyes. The ingredient showed promise for lifting eyelid skin and improving skin microcirculation, capillary resistance, and vascular tone in the eye area, thus mitigating skin imperfections and signs of aging (Sparavigna et al., 2014).

  • Carcinogenicity of Alcoholic Beverages : Although this study primarily focused on alcoholic beverages and ethyl carbamate, it's relevant in the broader context of understanding the impacts of various ethyl compounds, including ethyl ximenynate, in health and carcinogenicity studies (Baan et al., 2007).

  • Ethylene Glycol Synthesis and Applications : This review discussed the properties, synthesis, and applications of ethylene glycol, which is relevant for understanding the broader chemical family that includes ethyl ximenynate. Ethylene glycol is significant in various industrial processes such as energy, plastics, and automobiles (Yue et al., 2012).

  • Green Solvent Ethyl Lactate : Ethyl lactate, another ethyl compound, was characterized in terms of its properties and potential as a green solvent. This research offers insight into the environmental and industrial applications of ethyl derivatives, including ethyl ximenynate (Aparicio & Alcalde, 2009).

  • Sustainability Metrics in Chemical Processes : The application of sustainability metrics in the chemical production of higher alcohols from ethanol was studied, offering insights into the sustainable production and application of ethyl compounds, including ethyl ximenynate (Patel et al., 2015).

  • Ethyl Sulphate as an Alcohol Consumption Marker : Research on ethyl sulphate, another ethyl compound, was conducted to understand its potential as a biomarker for recent alcohol intake. This study provides a perspective on the biochemical and forensic applications of ethyl derivatives (Wurst et al., 2006).

Safety And Hazards

Ethyl ximenynate is a flammable material and can cause irritation to the skin, eyes, and respiratory system . It should be handled with gloves and in a well-ventilated place . Contact with strong oxidants can cause it to burn .

Future Directions

Ethyl ximenynate has been used in cosmetic treatments for the periocular area on the aging face . It has shown efficacy in the prevention of dark circles under the eyes and blemishes of skin aging on the eye profile . Future research could explore its potential in other cosmetic applications.

properties

IUPAC Name

ethyl (E)-octadec-11-en-9-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h9-10H,3-8,13-19H2,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVULRCDYZOWVKE-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC#CCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C#CCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166675
Record name Ethyl ximenynate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl ximenynate

CAS RN

159534-89-1
Record name Ethyl ximenynate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159534891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl ximenynate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL XIMENYNATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEQ6O2FROG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
SP Lightelm, HM Schwartz… - Journal of the Chemical …, 1952 - pubs.rsc.org
The isolation of ximenynic acid from the kernel oils of three Xivnenia species is described. Degradative experiments show the acid to be heptadec-10-en-8-yne-1-carboxylic acid, but …
Number of citations: 19 pubs.rsc.org
UM Musazzi, S Franzè, P Minghetti… - Drug delivery and …, 2018 - Springer
… of how an oil-in-water (O/W) nanoemulsion can influence the in vitro skin permeation profiles of two model active ingredients with different polarity (ie, caffeine and ethyl ximenynate). …
Number of citations: 35 link.springer.com
A Sparavigna, B Tenconi, I De Ponti, G Guglielmini - Cosmetics, 2014 - mdpi.com
… In some reviews, ethyl ximenynate has been described as a high … Ethyl ximenynate is a semisynthetic fluid oil obtained from the … In this study, the cosmetic use for ethyl ximenynate was …
Number of citations: 4 www.mdpi.com
G Belcaro, M Dugall, G Maramaldi, S Togni… - Minerva …, 2016 - researchgate.net
… bungeanum fruit extract, ethyl ximenynate and ruscogenins. Escin, … Ethyl ximenynate is an oil obtained from the esterification of … Ximeninic acid and its derivatives, ethyl ximenynate have …
Number of citations: 1 www.researchgate.net
A Casiraghi, A Odero, P Minghetti, C Gennari… - 2008 - air.unimi.it
Formulation and Skin Permeation Study of Nanoemulsions Containing Caffeine Or Ethyl Ximenynate … Formulation and Skin Permeation Study of Nanoemulsions Containing …
Number of citations: 0 air.unimi.it
A Singh, VA Saharan, M Singh, A Bhandari - Iranian Journal of …, 2011 - ijps.ir
Several plant extracts and phytoconstituents, despite having excellent bioactivity in vitro, demonstrate less or no in vivo actions due to their poor lipid solubility or improper molecular …
Number of citations: 72 www.ijps.ir
U Tiwari, NG Ganesan, J Junnarkar… - Journal of Dispersion …, 2022 - Taylor & Francis
… of two nanoemulsions containing caffeine and ethyl ximenynate compared to a coarse emulsion. … and permeation was noticed when the apolar ethyl ximenynate was used. [ Citation 11 ] …
Number of citations: 10 www.tandfonline.com
S Kumar, A Baldi, DK Sharma - J. Dev. Drugs, 2019 - academia.edu
Phytopharmaceuticals are healing the world from millions and billions of years even though their clinical validation is questioned by virtue of their impediments like low lipid solubility, …
Number of citations: 31 www.academia.edu
SL Kattyar, SS Kadam - Asian Journal of Pharmaceutical …, 2022 - search.proquest.com
Liposomes spiked with virus glycoprotein’s, incorporated in the liposomal bilayer based on retrovirus based lipids Immunological adjuvant 25, 26 Ufasomes Ufasomes are unsaturated …
Number of citations: 3 search.proquest.com
F Cai, D Hettiarachchi, X Hu, A Singh, Y Liu… - Advances in Dietary …, 2022 - Elsevier
… A double-blind half-face trial of ethyl ximenynate on eyelid skin showed an improvement of the skin condition (skin dryness and roughness, and eye puffiness) after 4 weeks of treatment…
Number of citations: 0 www.sciencedirect.com

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